molecular formula C9H14BNO4 B12952708 (2-(3-Methoxypropoxy)pyridin-4-yl)boronic acid

(2-(3-Methoxypropoxy)pyridin-4-yl)boronic acid

Cat. No.: B12952708
M. Wt: 211.03 g/mol
InChI Key: JWOKAQQYZGGSPL-UHFFFAOYSA-N
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Description

(2-(3-Methoxypropoxy)pyridin-4-yl)boronic acid: is an organoboron compound that features a pyridine ring substituted with a boronic acid group and a 3-methoxypropoxy side chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-(3-Methoxypropoxy)pyridin-4-yl)boronic acid can be achieved through several methods. One common approach involves the halogen-metal exchange reaction followed by borylation. For instance, a halogenated pyridine derivative can undergo a metal-halogen exchange reaction with an organolithium or Grignard reagent, followed by treatment with a boron source such as triisopropyl borate or boron tribromide to introduce the boronic acid group .

Industrial Production Methods: Industrial production of this compound typically involves large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: (2-(3-Methoxypropoxy)pyridin-4-yl)boronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Suzuki-Miyaura Cross-Coupling: The major products are biaryl or vinyl-aryl compounds.

    Oxidation: The major products are boronic esters or borates.

    Substitution: The major products are substituted pyridine derivatives.

Scientific Research Applications

Chemistry: (2-(3-Methoxypropoxy)pyridin-4-yl)boronic acid is widely used in organic synthesis, particularly in the formation of complex molecules through Suzuki-Miyaura cross-coupling reactions .

Biology and Medicine: Boronic acids, including this compound, are used in the development of enzyme inhibitors and sensors for biological molecules. They can interact with diols and other functional groups in biomolecules, making them useful in drug discovery and diagnostic applications .

Industry: In the industrial sector, this compound is used in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. Its ability to form stable carbon-carbon bonds makes it valuable in the production of complex organic compounds .

Mechanism of Action

The mechanism of action of (2-(3-Methoxypropoxy)pyridin-4-yl)boronic acid in Suzuki-Miyaura cross-coupling involves the following steps:

Comparison with Similar Compounds

  • (2-(3-Methoxypropoxy)pyridin-3-yl)boronic acid
  • (2-(3-Methoxypropoxy)pyridin-5-yl)boronic acid
  • (2-(3-Methoxypropoxy)pyridin-6-yl)boronic acid

Uniqueness: (2-(3-Methoxypropoxy)pyridin-4-yl)boronic acid is unique due to its specific substitution pattern on the pyridine ring, which can influence its reactivity and selectivity in chemical reactions. The presence of the methoxypropoxy side chain also provides additional functionalization possibilities, making it a versatile building block in organic synthesis .

Properties

Molecular Formula

C9H14BNO4

Molecular Weight

211.03 g/mol

IUPAC Name

[2-(3-methoxypropoxy)pyridin-4-yl]boronic acid

InChI

InChI=1S/C9H14BNO4/c1-14-5-2-6-15-9-7-8(10(12)13)3-4-11-9/h3-4,7,12-13H,2,5-6H2,1H3

InChI Key

JWOKAQQYZGGSPL-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=NC=C1)OCCCOC)(O)O

Origin of Product

United States

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